molecular formula C17H13NO4 B8201905 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid

Cat. No.: B8201905
M. Wt: 295.29 g/mol
InChI Key: RQLQUCXIJNHBDY-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H13NO4. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and pharmacology. This compound is often studied for its potential therapeutic applications and its role as an intermediate in the synthesis of other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves multiple steps, including condensation, esterification, reduction, and hydrolysis reactions. One common synthetic route starts with methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and sodium glycinate as the starting materials. The process involves:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process is designed to simplify reaction conditions, reduce preparation costs, and improve overall yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anemia and other conditions related to hypoxia-inducible factors (HIF).

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid involves its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound upregulates the expression of endogenous human erythropoietin (Epo), which is crucial for increasing red blood cell production. This mechanism is particularly relevant in the treatment of anemia, where enhanced erythropoiesis is desired .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory action on HIF-PH, making it a valuable compound in the development of treatments for anemia and other hypoxia-related conditions. Its structural features also allow for various chemical modifications, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10-14-9-12(22-11-5-3-2-4-6-11)7-8-13(14)16(19)15(18-10)17(20)21/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLQUCXIJNHBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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